(+-)Epichlorohydrin-epoxy-d3 (+-)Epichlorohydrin-epoxy-d3
Brand Name: Vulcanchem
CAS No.: 1202050-51-8
VCID: VC0242953
InChI:
SMILES:
Molecular Formula: C14H11ClO3
Molecular Weight: 0

(+-)Epichlorohydrin-epoxy-d3

CAS No.: 1202050-51-8

Cat. No.: VC0242953

Molecular Formula: C14H11ClO3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

(+-)Epichlorohydrin-epoxy-d3 - 1202050-51-8

Specification

CAS No. 1202050-51-8
Molecular Formula C14H11ClO3
Molecular Weight 0

Introduction

Chemical Identity and Structure

Basic Structural Characteristics

(+-) Epichlorohydrin-epoxy-d3 is a deuterium-labeled derivative of epichlorohydrin (ECH). Standard epichlorohydrin (C₃H₅ClO) is an organochlorine compound containing an epoxide ring. Despite its name suggesting it might be a halohydrin, epichlorohydrin is actually an epoxide . The deuterated variant maintains the same core structure but features three deuterium atoms (heavy hydrogen isotopes) replacing specific hydrogen positions in the molecule.

The "+-" notation in the compound name indicates that it exists as a racemic mixture of both enantiomers. This is consistent with standard epichlorohydrin, which is described as "a chiral molecule generally existing as a racemic mixture of right-handed and left-handed enantiomers" .

Nomenclature and Identification

The compound can be identified through several naming conventions:

  • (+-) Epichlorohydrin-epoxy-d3

  • 2-(Chloromethyl-d3)oxirane

  • 1-Chloro-2,3-epoxypropane-d3

The parent compound epichlorohydrin has numerous alternative names including:

  • (Chloromethyl)oxirane

  • 1-Chloro-2,3-epoxypropane

  • Glycidyl chloride

  • ECH (abbreviated form)

The molecular formula of the deuterated variant is C₃H₂D₃ClO, compared to C₃H₅ClO for standard epichlorohydrin .

Physical and Chemical Properties

Predicted Physical Properties

The physical properties of (+-) Epichlorohydrin-epoxy-d3 can be predicted based on its non-deuterated counterpart, with slight modifications due to the deuterium isotope effect. Standard epichlorohydrin is a colorless liquid with a pungent, garlic-like odor that is moderately soluble in water but miscible with most polar organic solvents .

Based on the properties of epichlorohydrin, the following table provides estimated physical characteristics of (+-) Epichlorohydrin-epoxy-d3:

PropertyStandard Epichlorohydrin(+-) Epichlorohydrin-epoxy-d3 (Estimated)
Physical StateColorless liquidColorless liquid
OdorPungent, garlic-likeSimilar to standard ECH
Molecular Weight92.524 g/mol95.54 g/mol (approx.)
Density1.183 g/mlSlightly higher than 1.183 g/ml
Melting Point-57°CSlightly higher than -57°C
Boiling Point115-117°CSlightly higher than 115-117°C
Water SolubilityModerately solubleSimilar to standard ECH

The deuterated variant is expected to have slightly higher boiling and melting points compared to standard epichlorohydrin due to the isotope effect, as deuterium forms stronger bonds than hydrogen .

Chemical Reactivity

The reactivity with model peptides would likely follow similar patterns as observed with standard epichlorohydrin-based compounds, which have been shown to have high reactivity with peptides like AcPHCKRM in stability studies .

Synthesis and Production Methods

Traditional Synthesis Approaches

The synthesis of (+-) Epichlorohydrin-epoxy-d3 would likely involve similar pathways to standard epichlorohydrin production, with modifications to incorporate deuterium atoms. Standard epichlorohydrin is traditionally manufactured from allyl chloride in a two-step process:

  • Addition of hypochlorous acid to allyl chloride, yielding a mixture of isomeric alcohols

  • Treatment of this mixture with a base to form the epoxide

For the deuterated variant, deuterium incorporation would typically occur early in the synthesis, using deuterated starting materials or through hydrogen-deuterium exchange reactions.

Alternative Synthesis Routes

Alternative synthesis approaches could be adapted from newer methods developed for standard epichlorohydrin:

  • Glycerol route: Similar to the process developed by Dow Chemical, where glycerol undergoes substitution reactions with hydrogen chloride in the presence of a carboxylic acid catalyst . For the deuterated variant, deuterated glycerol could serve as the starting material.

  • Epoxidation route: Direct epoxidation of deuterated allyl chloride, which would be less dependent on chlorinated intermediates .

The specific synthetic route would depend on the position of the deuterium atoms required in the final product.

Applications and Research Relevance

Analytical and Research Applications

The primary value of (+-) Epichlorohydrin-epoxy-d3 lies in its utility as an analytical standard and research tool:

  • Isotopic Labeling: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies to quantify standard epichlorohydrin in environmental and biological samples.

  • Mechanistic Studies: The deuterium label allows researchers to track reaction pathways and mechanisms, particularly in epoxide ring-opening reactions relevant to epoxy resin formation.

  • Metabolism Studies: Can be used to study the metabolic fate of epichlorohydrin in biological systems, where the deuterium labels serve as tracers.

Industrial Applications

While standard epichlorohydrin is widely used in industrial applications, the deuterated variant is primarily a specialty research chemical rather than an industrial reagent. Standard epichlorohydrin is used in:

  • Production of epoxy resins, particularly bisphenol A diglycidyl ether (DGEBA), a building block in epoxy resin manufacture

  • Production of synthetic glycerin

  • Manufacturing of elastomers, glycidyl ethers, and cross-linked food starch

  • Development of surfactants, plasticizers, and dyestuffs

  • Pharmaceutical product synthesis

The deuterated variant could potentially be used in developing and testing improved manufacturing processes for these applications, particularly where reaction mechanisms need to be elucidated.

Current Research Trends and Future Perspectives

Alternative Epoxy Resin Development

Current research is exploring alternatives to traditional epichlorohydrin-based epoxy resins, particularly those derived from bisphenol A diglycidyl ether (DGEBA). This research is relevant to understanding how deuterated variants like (+-) Epichlorohydrin-epoxy-d3 might be used in developing and studying these alternatives.

Recent studies have investigated isosorbide-based compounds as renewable and less sensitizing alternatives to DGEBA. Three different bis-epoxide isosorbide derivatives were synthesized and shown to be significantly less sensitizing than DGEBA in murine local lymph node assays . These compounds demonstrated promising technical properties while offering reduced sensitizing potential and being derived from renewable sources rather than petroleum-based chemicals.

Spectroscopic and Analytical Applications

(+-) Epichlorohydrin-epoxy-d3 has significant potential in spectroscopic applications:

  • Mass Spectrometry: The deuterium labeling provides characteristic mass shifts that can be used for quantification and identification in complex mixtures.

  • NMR Spectroscopy: Deuterium labeling can provide valuable information about molecular dynamics and reaction mechanisms in epoxide chemistry.

  • Reaction Mechanism Studies: The ability to track deuterium through reaction pathways provides insights into the mechanisms of epoxide-based reactions relevant to polymer science.

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